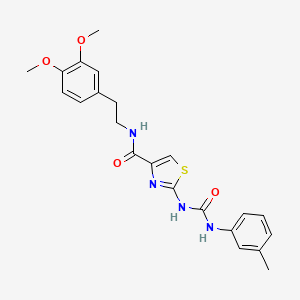
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
描述
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a ureido group at the 2-position and a carboxamide group at the 4-position. The carboxamide moiety is linked to a 3,4-dimethoxyphenethyl chain, while the ureido group is bonded to an m-tolyl (meta-methylphenyl) substituent.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-5-4-6-16(11-14)24-21(28)26-22-25-17(13-31-22)20(27)23-10-9-15-7-8-18(29-2)19(12-15)30-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJUEMITUVBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, identified by the CAS number 941927-21-5, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer properties, anti-apoptotic effects, and other pharmacological activities.
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.5 g/mol
The compound exhibits biological activity primarily through the modulation of apoptotic pathways and inhibition of tumor cell proliferation. Research indicates that derivatives of thiazole compounds can influence key apoptotic markers such as caspases and cytochrome C levels.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings related to its cytotoxicity against different human cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10.0 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 8.5 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 5.0 | Caspase-3 and -9 inhibition |
These results indicate that the compound has a potent inhibitory effect on cancer cell growth, particularly in breast and colon cancer models.
Case Studies
- Renal Ischemia/Reperfusion Injury Model : A study evaluated the protective effects of this compound against renal damage induced by ischemia/reperfusion. The results showed that treatment with the compound significantly reduced tissue damage and improved renal function markers compared to control groups. This suggests a potential role in organ protection during surgical procedures or acute kidney injury scenarios .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's anti-cancer activity is associated with the downregulation of pro-apoptotic signals and upregulation of anti-apoptotic proteins in treated cells. This dual action may contribute to its effectiveness in reducing tumor viability .
Anti-Apoptotic Effects
The compound has also been studied for its anti-apoptotic properties. In a model using N-acetylcysteine as a reference, it was found to significantly decrease the levels of apoptosis markers in renal tissues subjected to oxidative stress. The protective effect was attributed to caspase inhibition and modulation of cytochrome C release, highlighting its potential as a therapeutic agent for conditions involving excessive apoptosis .
Pharmacological Potential
Beyond its anti-cancer properties, this compound may have broader pharmacological implications:
- Neuroprotective Effects : Some derivatives within this chemical class have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies indicate that thiazole derivatives can exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
相似化合物的比较
Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives
Substituent Effects on Molecular Properties
Ureido Group Variations: The target compound’s m-tolyl ureido group provides moderate hydrophobicity, facilitating membrane penetration and target binding via van der Waals interactions.
Carboxamide Substituents :
- The 3,4-dimethoxyphenethyl chain in the target compound offers hydrogen-bonding capacity through methoxy groups, improving aqueous solubility compared to 3,4-dichlorobenzyl (Compound 8, ) or cyclohexyl ().
- N-methyl in Compound 8b reduces steric hindrance, possibly enhancing binding to EGFR’s ATP pocket.
Core Heterocycle :
- Thiazole (target compound) vs. quinazoline (Compound 8b) alters electron distribution and hydrogen-bonding patterns. Quinazolines often exhibit stronger kinase inhibition due to planar geometry and nitrogen positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


